methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)7-5(9)6(10-11-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNCRSJAAPEFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various biological targets.
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets. This change in structure translates into changes in properties, potentially affecting the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field.
Result of Action
Pyrazole derivatives are known to possess various biological activities, suggesting that this compound may also have diverse biological effects.
Biological Activity
Methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered ring structure with a bromine atom and a cyclopropyl group, contributing to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 232.07 g/mol.
Pyrazoles, including this compound, exhibit various mechanisms of action that can influence their biological activity:
- Tautomerism : Pyrazoles can exist in tautomeric forms, which may affect their reactivity and interaction with biological targets.
- Enzyme Inhibition : Related compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as oxidative phosphorylation and calcium uptake mechanisms .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial and fungal strains .
- Anticancer Potential : Research suggests that pyrazole derivatives may serve as promising candidates for anticancer therapies due to their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of pyrazole derivatives, which may be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were measured to evaluate their effectiveness .
- Anticancer Activity : A study focused on the synthesis of various pyrazole derivatives showed that this compound displayed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound was found to induce cell cycle arrest and apoptosis at specific concentrations .
- Inflammation Models : In vivo models of inflammation indicated that pyrazole derivatives could significantly reduce inflammatory markers, suggesting potential therapeutic applications in managing chronic inflammatory conditions .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate, exhibit significant antimicrobial properties. A study highlighted that derivatives showed effective inhibition against various pathogenic bacteria and fungi, with some compounds achieving minimum inhibitory concentration (MIC) values as low as 31.25 µg/mL against strains like Staphylococcus aureus and Bacillus cereus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 31.25 | S. aureus |
| Other derivatives | Varies | Various pathogens |
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). For example, some derivatives exhibited IC50 values indicating potent growth inhibition:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HCT116 | 0.58 | Similar derivative |
| MCF7 | 0.39 | Similar derivative |
These findings suggest that modifications in the pyrazole structure can enhance anticancer activity .
Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Studies have shown that certain compounds can reduce inflammation in animal models, making them potential candidates for developing new anti-inflammatory drugs .
Insecticides
This compound has been identified as a key intermediate in the synthesis of novel insecticides. Its structural features allow it to function effectively against various agricultural pests, contributing to pest control strategies in crop management .
Synthesis and Development
The synthesis of this compound typically involves multiple steps, including cyclization and bromination reactions. Recent advancements focus on improving yield and reducing waste during synthesis processes .
Antimicrobial Efficacy Study
A comprehensive study evaluated a series of pyrazole derivatives for antimicrobial activity, revealing that structural modifications significantly influenced efficacy against both bacterial and fungal strains .
Anticancer Activity Assessment
Another investigation into the anticancer properties of pyrazoles demonstrated that specific substitutions on the pyrazole ring enhanced cytotoxicity across various cancer cell lines, indicating a promising avenue for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Below is a detailed comparison of methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Bromine at Position 4 : All listed compounds share a bromine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The target compound’s cyclopropyl group may slightly reduce reactivity compared to methyl or hydrogen substituents due to steric hindrance .
- Cyclopropyl vs. Isopropyl offers greater steric bulk but lacks ring strain .
- Ester Groups : Methyl esters (target compound) are more hydrolytically stable than ethyl or tert-butyl esters under physiological conditions, influencing pharmacokinetics in drug design .
Spectroscopic and Analytical Data
- LC/MS Profiles : Analogous brominated pyrazoles (e.g., Example 5.23 in ) exhibit characteristic [M+H]<sup>+</sup> peaks. For instance, a compound with a bromomethyl substituent showed m/z 381 ([M+H]<sup>+</sup>), suggesting the target compound’s molecular ion would align with its theoretical mass (~245 m/z) .
- NMR Trends : Cyclopropyl protons typically resonate at δ 0.5–1.5 ppm (<sup>1</sup>H NMR), distinct from methyl (δ 1.2–1.5 ppm) or isopropyl (δ 1.0–1.4 ppm) groups .
Preparation Methods
Stepwise Route:
- Initial Formation of Pyrazole Core: The synthesis begins with the formation of a pyrazole ring, typically through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds, such as chalcones or related derivatives.
- Introduction of Bromine at the 4-Position: Bromination of the pyrazole ring is achieved using brominating agents like phosphorus oxybromide or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 4-position.
- Carboxylation at the 5-Position: The carboxylate group is introduced via oxidation or carboxylation reactions, often involving oxidation of precursor intermediates or direct carboxylation using carbon dioxide under catalytic conditions.
Key Research Findings:
- A notable method involves oxidation of 3-methyl-5-bromopyrazole to obtain 5-bromo-1H-pyrazole-3-carboxylic acid, followed by esterification to produce methyl ester derivatives (as per CN104844567A).
- The oxidation step commonly employs potassium permanganate (KMnO₄) in acidic conditions, with optimized ratios to maximize yield and minimize by-products.
Reaction Conditions & Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Oxidation | KMnO₄ | 0.1–0.2 M HCl, 80–90°C, 1–2 hours | High | Converts methyl or methylated pyrazoles to carboxylic acids |
| Esterification | Alcohol (e.g., methanol) | Reflux with acid catalyst | Moderate to high | Produces methyl esters |
Cyclization and Bromination Using Hydrazine and Halogenating Agents
Methodology:
- Hydrazine-mediated Cyclization: 3-Aminocrotononitrile reacts with hydrazine hydrate at elevated temperatures (60–90°C) to form pyrazole rings with amino groups.
- Selective Bromination: Bromination at the 4-position is performed using phosphorus oxybromide (POBr₃) or NBS, often in inert solvents like acetonitrile or ethanol, under reflux conditions.
- Carboxylate Formation: Subsequent oxidation or direct carboxylation yields the carboxylate derivative, which can be esterified to methyl esters.
Research Data:
- The process omits the use of raw materials like acetic acid or sodium bicarbonate, reducing waste and improving yield.
- The molar ratios of reactants are carefully optimized; for example, the molar ratio of hydrazine to maleic diester is maintained at approximately 1:1.05 to 1.2 for optimal conversion.
Reaction Data Table:
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | 3-Aminocrotononitrile + hydrazine hydrate | 60–90°C, 8–24 hours | Variable | Forms pyrazole core |
| Bromination | Pyrazole derivative + POBr₃ | Reflux, 30–60 min | High | Selective at 4-position |
| Oxidation | Brominated pyrazole | KMnO₄, 80–90°C | Good | Converts to carboxylic acid |
Use of 1,3-Dipolar Cycloaddition for Pyrazole Construction
Method:
- Cycloaddition of Diazo Compounds: Ethyl α-diazoacetate reacts with phenylpropargyl in the presence of zinc triflate, leading to pyrazole derivatives via 1,3-dipolar cycloaddition.
- Oxidative Aromatization: Pyrazolines formed are oxidized to aromatic pyrazoles, which can then be functionalized at specific positions.
Research Findings:
Data Summary:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cycloaddition | Ethyl α-diazoacetate + phenylpropargyl | Zn triflate, reflux | 89% | Straightforward, high-yielding |
Specific Route for Methyl 4-Bromo-3-Cyclopropyl-1H-Pyrazole-5-Carboxylate
Proposed Synthetic Route:
- Step 1: Synthesis of 3-methyl-5-bromopyrazole via oxidation of 3-methyl-5-bromopyrazole precursors, utilizing potassium permanganate under controlled conditions.
- Step 2: Bromination at the 4-position using phosphorus oxybromide or NBS.
- Step 3: Introduction of the cyclopropyl group at the 3-position, potentially via nucleophilic substitution or cyclopropyl transfer reactions, using cyclopropyl halides or organometallic reagents.
- Step 4: Esterification of the carboxylic acid to methyl ester using methanol and acid catalysts under reflux.
Notes on Optimization:
- The key to selectivity is controlling reaction temperatures and reagent equivalents.
- Use of inert atmospheres (nitrogen or argon) minimizes side reactions.
- Purification typically involves column chromatography or recrystallization.
Summary of Data and Key Parameters
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate?
- Answer: The synthesis typically involves a multi-step approach:
- Step 1: Cyclocondensation of a β-ketoester (e.g., methyl acetoacetate) with a substituted hydrazine to form the pyrazole core. For cyclopropyl substitution, cyclopropane-containing precursors or post-synthetic alkylation may be used .
- Step 2: Bromination at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled conditions .
- Step 3: Esterification or functional group interconversion to introduce the carboxylate moiety .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and pyrazole ring protons at δ 6.5–8.5 ppm) .
- X-ray Crystallography: Resolves stereochemical ambiguities and validates the 3D structure, particularly for the cyclopropyl and bromine substituents .
- IR Spectroscopy: Identifies ester carbonyl stretching (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods address contradictions in experimental spectral data?
- Answer:
- Density Functional Theory (DFT): Predicts NMR chemical shifts and vibrational frequencies to cross-validate experimental results. Discrepancies in bromine’s electronic effects on the pyrazole ring can be modeled via Mulliken charge analysis .
- Molecular Dynamics Simulations: Assess conformational stability of the cyclopropyl group under varying solvent conditions, resolving anomalies in NOESY or ROESY data .
Q. What strategies optimize the introduction of the cyclopropyl group during synthesis?
- Answer:
- Pre-functionalized Cyclopropane Reagents: Use cyclopropylboronic acids or Grignard reagents for Suzuki or Kumada couplings to minimize side reactions .
- Post-synthetic Modification: Introduce cyclopropane via [2+1] cycloaddition using ethyl diazoacetate and a transition metal catalyst (e.g., Rh₂(OAc)₄) .
- Table: Reaction Conditions for Cyclopropanation
| Method | Catalyst | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 65–75 | High | |
| Rhodium-catalyzed Cycloaddition | Rh₂(OAc)₄ | 50–60 | Moderate |
Q. How can regioselectivity challenges during bromination be mitigated?
- Answer:
- Directing Groups: Temporarily install electron-withdrawing groups (e.g., nitro) at the 3-position to direct bromine to the 4-position .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at the 4-position due to stabilized intermediates .
Methodological Challenges and Solutions
-
Challenge: Low solubility in common solvents (e.g., DMSO, chloroform) complicates purification.
-
Challenge: Instability of the cyclopropyl group under acidic conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
